

Analysis of carbon content in films grown with TDMA₃Bi versus alkylantimony precursors

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

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TDMA₃Bi Outperforms Alkylantimony Precursors in Low-Carbon Film Growth

A comparative analysis of antimony precursors reveals that **tris(dimethylamino)antimony** (TDMA₃Bi) offers a significant advantage in reducing carbon incorporation in thin film deposition compared to traditional alkylantimony compounds. This is attributed to its unique chemical structure, which minimizes the transfer of carbon-containing ligands to the growing film.

For researchers and professionals in semiconductor manufacturing and drug development, minimizing impurities is critical to device performance and material purity. Carbon, a common contaminant from metalorganic precursors in chemical vapor deposition (MOCVD), can degrade the electrical and optical properties of the grown films. A key strategy to mitigate this is the careful selection of precursor chemistry.

Evidence suggests that TDMA₃Bi is a superior choice for achieving high-purity antimony-containing films. The nitrogen-antimony bond in TDMA₃Bi is weaker than the carbon-antimony bond in alkylantimony precursors, such as trimethylantimony (TMSb) or triisopropylantimony (TIPSb). This facilitates a cleaner decomposition pathway where the dimethylamino ligands are less likely to incorporate into the film.

A significant issue in the MOCVD growth of antimonide-containing compound semiconductors, such as GaAsSb, is the high level of carbon contamination when using methyl-based alkyl sources.^[1] The use of TDMA₃Bi, where the antimony atom is bonded to nitrogen instead of

directly to carbon, has been shown to reduce this incorporation.[1] For GaSb layers grown using TDMA_{Sb} at temperatures below 500°C, no excess carbon contamination has been observed.[2]

In contrast, while advanced alkylantimony precursors have been developed to reduce carbon uptake, the risk remains, particularly with methyl-based compounds. For instance, AlGaSb films grown using methyl-based precursors can be heavily contaminated with carbon, with concentrations exceeding 10^{18} cm⁻³.[3][4] While the use of triisopropylantimony (TIPSb) has shown success in producing GaSb films with low background hole concentrations (2×10^{16} cm⁻³) where the dominant acceptor is identified as antimony vacancies rather than carbon, the potential for carbon incorporation from the isopropyl ligands still exists.[3][4][5]

Performance Comparison: TDMA_{Sb} vs. Alkylantimony Precursors

Precursor Type	Precursor Example(s)	Carbon Incorporation Level	Supporting Evidence
Amino-antimony	Tris(dimethylamino)antimony (TDMASb)	Low	Qualitative reports of "no excess carbon contamination" in GaSb films. [2] The N-Sb bond is noted to reduce carbon incorporation compared to C-Sb bonds. [1]
Alkylantimony	Triisopropylantimony (TIPSb), Trimethylantimony (TMSb)	Low to High	GaSb grown with TIPSb shows low p-type background ($2 \times 10^{16} \text{ cm}^{-3}$) attributed to Sb vacancies, not carbon. [3] [4] [5] However, AlGaSb grown with methyl-based precursors shows high carbon levels ($> 10^{18} \text{ cm}^{-3}$). [3] [4]

Experimental Methodologies

Growth of GaSb with TDMASb: The growth of GaSb thin films using TDMASb was conducted in a vertical type MOCVD reactor operating at a pressure of approximately 50 torr.

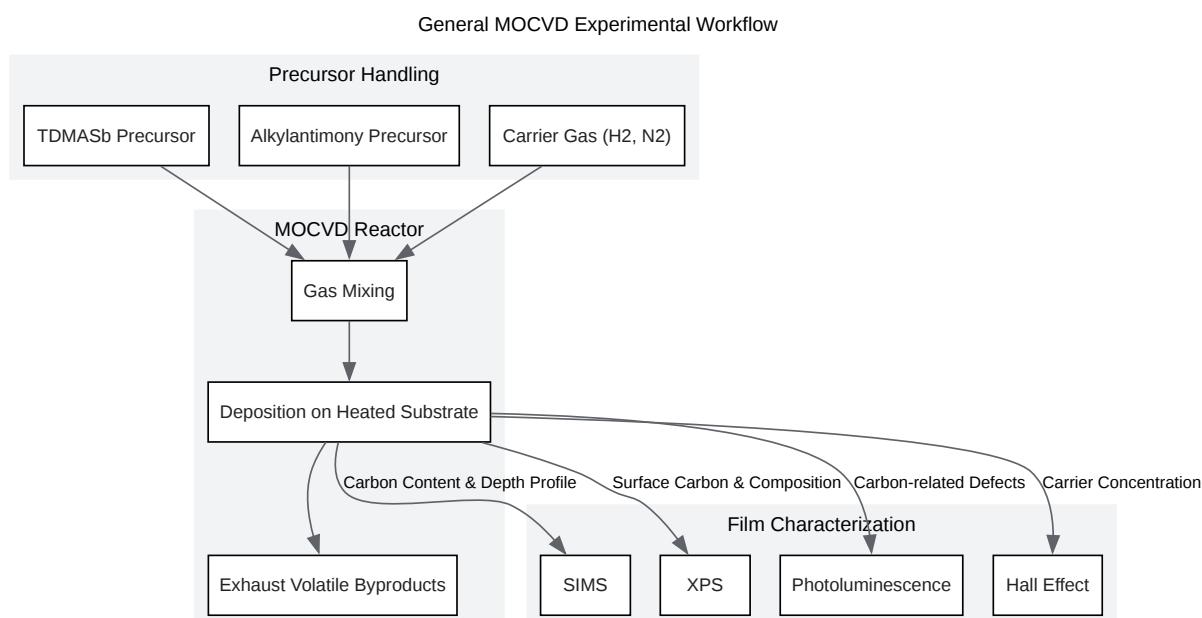
Trimethylgallium (TMGa) served as the gallium source. The growth temperatures ranged from 475°C to 580°C, with V/III ratios varying between 0.4 and 2.0.[\[2\]](#)

Growth of GaSb with Triisopropylantimony (TIPSb): GaSb epilayers were grown using TMGa and TIPSb. For growths at 600°C, V/III ratios close to unity were found to be necessary for optimal surface morphology. As the growth temperature was decreased, lower V/III ratios were required. Films grown at 500°C exhibited a p-type background carrier concentration of 2×10^{16}

cm⁻³. Photoluminescence (PL) measurements were performed at low temperatures to identify the nature of residual acceptors.[3][4]

Visualizing the Deposition Process and Rationale for Lower Carbon in TDMSb

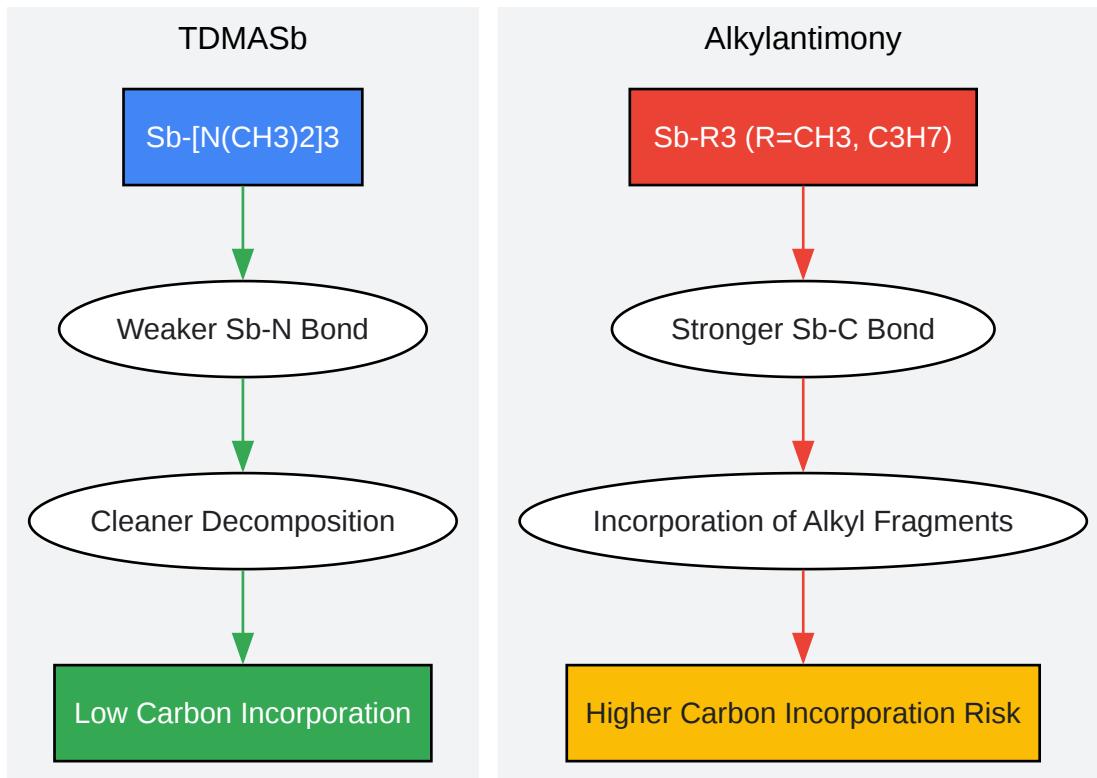
The following diagrams illustrate the generalized MOCVD workflow and the chemical bonding differences that lead to lower carbon incorporation from TDMSb.



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MOCVD Experimental Workflow

Precursor Bond Structure and Carbon Incorporation Pathway

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Precursor Bonding and Carbon Pathway

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References

- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]

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